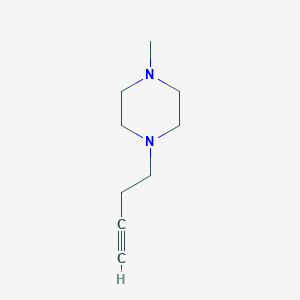
1-(3-Butynyl)-4-methyl-piperazine
Descripción general
Descripción
The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(3-Butynyl)-4-methyl-” part suggests that it has a butynyl group (a four-carbon chain with a triple bond) and a methyl group (a single carbon atom with three hydrogen atoms) attached to the piperazine ring.
Molecular Structure Analysis
The molecular structure would be based on the piperazine ring, with the butynyl and methyl groups attached at the 1 and 4 positions of the ring, respectively. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The chemical reactions that “1-(3-Butynyl)-4-methyl-piperazine” can undergo would depend on its exact molecular structure. Piperazine derivatives are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact molecular structure of the compound. These properties could be predicted using computational chemistry methods if the exact structure is known .Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Properties
1-(3-Butynyl)-4-methyl-piperazine derivatives have shown promising results in the field of mental health. In a study, novel derivatives demonstrated significant antidepressant and antianxiety activities. The antidepressant activities were investigated through behavioral despair tests, and the antianxiety activities were assessed using the plus maze method. The compounds particularly reduced the duration of immobility times, a marker of antidepressant activity, and exhibited significant antianxiety effects (Kumar et al., 2017).
Antimicrobial and Enzyme Inhibition
The compound has also been explored for its antimicrobial properties. In one study, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and tested against various bacterial strains. The compound exhibited significant antibacterial efficacies and was also found to inhibit biofilm formation, outperforming the reference drug Ciprofloxacin in some cases. Additionally, it showed potential as an inhibitor for the enzyme MurB (Mekky & Sanad, 2020).
Anticancer and Binding Characteristics
Certain derivatives of 1-(3-Butynyl)-4-methyl-piperazine have been investigated for their anticancer properties. A study focusing on the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) found it to have good anticancer activity. The binding dynamics were expounded by various spectroscopic methods, indicating the compound's potential in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2015).
Antioxidant Properties
The antioxidant potential of 1-(3-Butynyl)-4-methyl-piperazine derivatives has been explored. A study synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and found it to have potential as an antioxidant. The compound showed promising results in DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method, indicating its capability to act as an antioxidant (Prabawati, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-but-3-ynyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWIJDICIGGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Butynyl)-4-methyl-piperazine | |
CAS RN |
388121-83-3 | |
| Record name | 1-(but-3-yn-1-yl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)
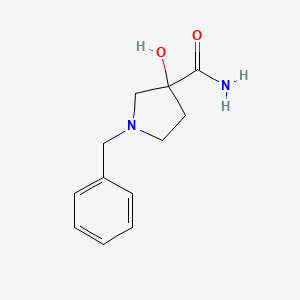
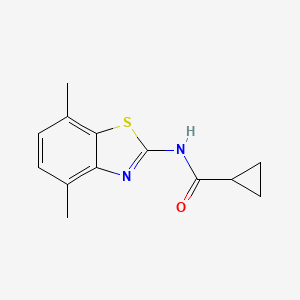
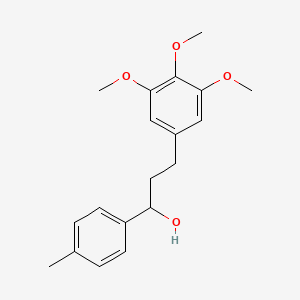
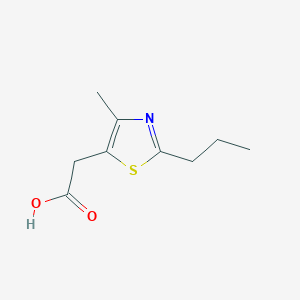
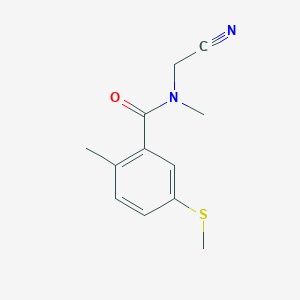

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)
![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)